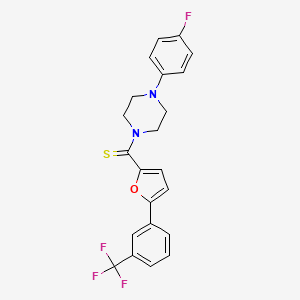
(4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione” is a chemical compound with the molecular formula C22H18F4N2OS and a molecular weight of 434.4512. However, there is limited information available about this specific compound in the literature.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this exact compound. However, related compounds have been synthesized through various methods34. For a precise synthesis method, a consultation with a chemist or a specialist in the field would be necessary.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, I couldn’t find any specific information on the molecular structure of this compound567.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the literature. However, related compounds have been studied for their reactivity8.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, etc. Unfortunately, I couldn’t find any specific information on the physical and chemical properties of this compound12.Applications De Recherche Scientifique
Synthesis and Evaluation for Antipsychotic Potential
A study presented the synthesis of novel butyrophenones, including derivatives similar to the specified compound, evaluated for their antipsychotic potential. These compounds showed selective affinity for serotonin receptors, suggesting their effectiveness as neuroleptic drugs (Raviña et al., 2000).
Antidepressant and Antianxiety Activities
Another research effort synthesized derivatives related to the compound , assessing their antidepressant and antianxiety activities. The study found that certain derivatives significantly reduced immobility times in behavioral tests, indicating potential as antidepressant and antianxiety agents (Kumar et al., 2017).
Radiotracer Development for Neuroimaging
Research into the synthesis of radioligands for PET imaging of neuroinflammation identified compounds structurally related to the specified chemical as potential radiotracers. These radioligands showed higher brain uptake in models of neuroinflammation, demonstrating their promise for imaging applications (Lee et al., 2022).
Anticancer Activity
Studies on heteroleptic platinum(II) dithiocarbamates, which share structural motifs with the specified compound, revealed significant in vitro anticancer activity against various cancer cell lines. The observed activity suggests these compounds' potential for development into effective anticancer agents (Amir et al., 2016).
Antimicrobial and Antiviral Activities
Research into new derivatives doped with febuxostat, including structures akin to the specified compound, demonstrated promising antiviral and antimicrobial activities. These findings highlight the potential for developing these compounds into antimicrobial and antiviral agents (Reddy et al., 2013).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find any specific information on the safety and hazards of this compound10.
Orientations Futures
The future directions for research on this compound could involve further studies to determine its synthesis, molecular structure, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored9.
Please note that this analysis is based on the limited information available in the literature and may not be fully comprehensive. For more detailed information, please consult a specialist in the field.
Propriétés
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F4N2OS/c23-17-4-6-18(7-5-17)27-10-12-28(13-11-27)21(30)20-9-8-19(29-20)15-2-1-3-16(14-15)22(24,25)26/h1-9,14H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYBAPUHUSUACY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F4N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2384496.png)
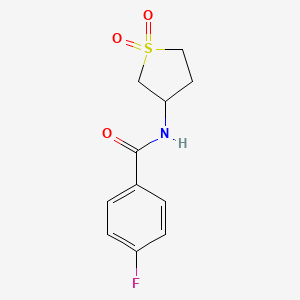
![N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2384499.png)
![2-[2-Chloro-5-(trifluoromethyl)phenyl]imino-8-methoxychromene-3-carboxamide](/img/structure/B2384503.png)
![1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2384504.png)
![N-(2,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2384506.png)
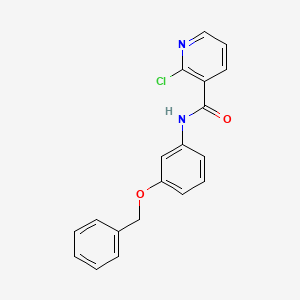
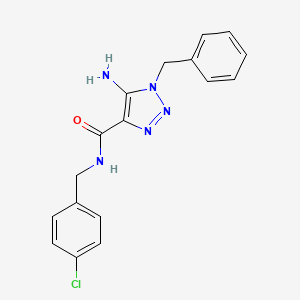
![3-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2384510.png)
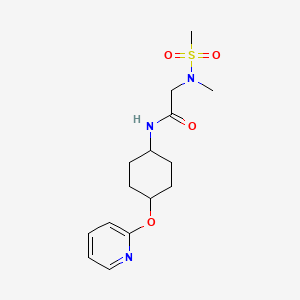
![2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2384515.png)
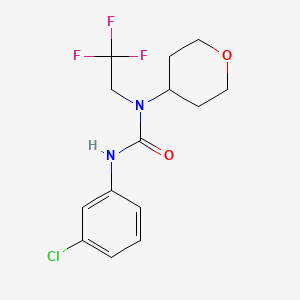
![(5Z)-2-methylsulfanyl-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2384517.png)
![2-benzamido-N-(2-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2384518.png)